5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aminobenzyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-aminobenzylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Step 1: 4-Aminobenzylamine is reacted with thiocarbohydrazide in a suitable solvent like ethanol or methanol.
Step 2: The mixture is heated to reflux, and a dehydrating agent is added to promote cyclization.
Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiols.
Substitution: The benzylamine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzyl alcohol: Shares the aminobenzyl group but lacks the thiadiazole ring.
4-Aminobenzyl cyanide: Contains the aminobenzyl group with a cyanide moiety instead of the thiadiazole ring.
Uniqueness
5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antituberculosis properties, supported by data tables and relevant research findings.
Structural Overview
The compound features a thiadiazole ring, which is known for its ability to exhibit a range of biological activities. The presence of the amino group and the benzyl substituent enhances its potential as a pharmacologically active agent.
Anticancer Activity
Recent studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis |
5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 | G2/M cell cycle arrest |
5-(Substituted Phenyl)-1,3,4-thiadiazole | HepG2 (liver cancer) | TBD | Down-regulation of MMP2 and VEGFA |
The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases. For example, studies have shown that certain thiadiazole derivatives can inhibit the growth of MCF-7 cells by inducing apoptosis through caspase activation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds containing the thiadiazole moiety are known to exhibit activity against various pathogens.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Pathogen | MIC (µg/mL) | Type of Activity |
---|---|---|---|
This compound | E. coli | TBD | Bactericidal |
5-(Substituted Phenyl)-1,3,4-thiadiazole | S. aureus | TBD | Bacteriostatic |
Megazol | Mycobacterium tuberculosis | ≤6.25 | Antituberculosis |
Research indicates that derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antituberculosis Activity
Thiadiazole derivatives have been investigated for their potential against Mycobacterium tuberculosis. For instance, compounds similar to this compound were tested against the H37Rv strain.
Table 3: Antituberculosis Activity
Compound | Strain | MIC (µg/mL) | % Inhibition |
---|---|---|---|
α-[5-(5-amino-1,3,4-thiadiazol-2-yl)-imidazol-2-ylthio]acetic acid | H37Rv | ≤6.25 | ≥24 |
These compounds demonstrated moderate activity compared to standard treatments like rifampicin .
Case Studies and Research Findings
Numerous studies have highlighted the potential applications of thiadiazole derivatives in drug development:
- Cytotoxicity Studies : A study evaluating various thiadiazole derivatives found that certain structural modifications significantly enhanced their cytotoxicity against cancer cell lines such as MCF-7 and HepG2 .
- Antimicrobial Efficacy : Research has shown that specific substitutions on the thiadiazole ring can lead to increased antibacterial activity against resistant strains of bacteria .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have revealed pathways involving apoptosis and inhibition of critical enzymes involved in cellular processes .
Properties
IUPAC Name |
5-[(4-aminophenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5,10H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDJSZJXBDHJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.